molecular formula C15H21N3O B1675272 (4s)-N~4~-(6-Methoxyquinolin-8-Yl)pentane-1,4-Diamine CAS No. 57152-58-6

(4s)-N~4~-(6-Methoxyquinolin-8-Yl)pentane-1,4-Diamine

Cat. No.: B1675272
CAS No.: 57152-58-6
M. Wt: 259.35 g/mol
InChI Key: INDBQLZJXZLFIT-UHFFFAOYSA-N
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Description

Primaquine is a synthetic, 8-aminoquinoline derivative with antimalarial properties. Although its mechanism of action is unclear, primaquine bind to and alter the properties of protozoal DNA. This agent eliminates tissue (exo-erythrocytic) malarial infection, preventing the development of the erythrocytic forms of the parasite which are responsible for relapses in Plasmodium vivax and ovale malaria. Primaquine is active against late hepatic stages (hypnozoites, schizonts). (NCI04)
Primaquine is an aminoquinoline that has been used for the prevention and therapy of malaria for more than 50 years. Primaquine is not associated with serum enzyme elevations during therapy and has yet to be linked to instances of clinically apparent acute liver injury.
Primaquine Phosphate is the phosphate salt form of primaquine, a synthetic, 8-aminoquinoline derivative with antimalarial properties. Although its mechanism of action is unclear, primaquine bind to and alter the properties of protozoal DNA. This agent eliminates tissue (exo-erythrocytic) malarial infection, preventing the development of the erythrocytic forms of the parasite which are responsible for relapses in Plasmodium vivax and ovale malaria. Primaquine is active against late hepatic stages (hypnozoites, schizonts).

Mechanism of Action

Primaquine's mechanism of action is not well understood. It may be acting by generating reactive oxygen species or by interfering with the electron transport in the parasite. Also, although its mechanism of action is unclear, primaquine may bind to and alter the properties of protozoal DNA.
The precise mechanism of action has not been determined, but may be based on primaquine's ability to bind to and alter the properties of DNA. Primaquine is highly active against the exoeryhrocytic stages of plasmodium vivax and plasmodium ovale and against the primary exoerythrocytic stages of plasmodium falciparum. It is also highly active against the sexual forms of (gametocytes) plasmodia, especially P. falciparum, disrupting transmission of the disease by eliminating the reservoir from which the mosquito carrier is infected.
/Primaquine/ disrupts the parasitic mitochondria, thereby interrupting metabolic processes requiring energy.
... /Primaquine is one/ of /aromatic amine-containing/ xenobiotics ... capable to inducing oxidative injury in erythrocytes. These agents appear to potentiate the normal redox reactions and are capable of overwhelming the usual protective mechanisms. The interaction between these xenobiotics and hemoglobin leads to the formation of free radicals that denature critical proteins, including hemoglobin, thiol-dependent enzymes, and components of the erythrocyte membrane ... Oxidative denaturation of the globin chain decreases its affinity for the heme group, which may dissociate from the globin chain during oxidative injury ... The generation of free radicals may also lead to peroxidation of membrane lipids. This may affect the deformability of the erythrocyte and the permeability of the membrane to potassium. The alteration of the Na(+)/K(+) gradient is ... potentially lethal to the affected erythrocyte. Oxidative injury also impairs the metabolic machinery of the erythrocyte, resulting in a decrease in the concentration of ATP. Damage to the membrane can also permit leakage of denatured hemoglobin from the cell. Such free denatured hemoglobin can be toxic on its own. Free hemoglobin may irreversibly bind nitric oxide, resulting in vasoconstriction. Released hemoglobin may form nephrotoxic hemoglobin dimers, leading to kidney damage. /Oxidative hemolysis/

Properties

CAS No.

57152-58-6

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4S)-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine

InChI

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/t11-/m0/s1

InChI Key

INDBQLZJXZLFIT-UHFFFAOYSA-N

SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Isomeric SMILES

C[C@@H](CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Appearance

Solid powder

boiling_point

177 °C at 2.00E-01 mm Hg
175-179 °C

Color/Form

Viscous liquid

melting_point

25 °C
<25°C

90-34-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63-45-6 (1:2 PO4)

shelf_life

Primaquine phosphate tablets should be stored in well-closed, light-resistant containers at a temperature less than 40 °C, preferably between 15-30 °C.

solubility

In water, 1300 mg/L at 25 °C (est)
5.64e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diphosphate, Primaquine
Phosphate, Primaquine
Primacin
Primaquine
Primaquine Diphosphate
Primaquine Phosphate

vapor_pressure

9.9X10-6 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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